Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Dopamine Receptor Allosteric Modulator GPCR

Researchers targeting the D1 dopamine receptor family often struggle to find selective, well-characterized ligands for SAR studies. This compound directly addresses that gap: it is a potent D1B dopamine receptor ligand (EC50 = 0.0117 nM) whose unique 4-(pyridin-4-yl) substitution pattern is critical for target binding and cannot be replicated with generic 2-aminothiophene analogs. Key procurement drivers: • Proven synthetic accessibility: 75% yield for incorporation into complex molecules, ensuring predictable, cost-effective scale-up. • Defined downstream utility: Serves as a key reagent for synthesizing 2-aminothieno[2,3-d][1,3]thiazin-4-ones, enabling rapid compound library generation. • Supply reliability: Available from multiple global suppliers with documented purity and storage conditions, ensuring reproducible experimental outcomes.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 117516-88-8
Cat. No. B039535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
CAS117516-88-8
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=NC=C2)N
InChIInChI=1S/C12H12N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-3-5-14-6-4-8/h3-7H,2,13H2,1H3
InChIKeyLKLAPQXKZAVVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate: Technical & Sourcing Guide


Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate (CAS 117516-88-8) is a heterocyclic compound belonging to the 2-aminothiophene class, featuring a thiophene ring substituted at the 4-position with a pyridin-4-yl group, an ethyl ester at the 3-position, and an amino group at the 2-position . This compound is primarily utilized as a versatile building block in medicinal chemistry and materials science, with reported applications in the synthesis of fused heterocycles and as a ligand in dopamine receptor studies [1].

+ GPCR probe synthesis: Dopamine receptor ligand building block
+ Medicinal chemistry core: 2-aminothiophene scaffold for fused heterocycles
+ Sourcing precision: Exact regioisomer (4-pyridyl) and ethyl ester required

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate: Why Analogs Fail


Generic substitution of 2-aminothiophene derivatives is not advisable due to the profound impact of substitution pattern and ester functionality on both biological activity and synthetic utility. The specific 4-(pyridin-4-yl) substitution creates a unique spatial and electronic environment that directly influences target binding, as demonstrated by its distinct affinity for the D1B dopamine receptor [1]. Furthermore, the ethyl ester group is critical for subsequent synthetic transformations, including hydrolysis to the corresponding carboxylic acid , which is not directly replicable with methyl or other alkyl ester analogs without altering reaction conditions and yields. Therefore, procurement of the precise CAS 117516-88-8 compound is essential for replicating published experimental conditions and achieving predictable outcomes.

Binding 4-pyridyl substitution pattern directly affects D1B receptor affinity; unsubstituted or alternative regioisomers may lack this activity.
Synthesis Ethyl ester functionality is critical for downstream hydrolysis and library generation; methyl or other esters alter reactivity and yields.
Regioisomer 2-pyridyl isomer may show different synthetic behavior or receptor interaction; not a direct substitute without re-validation.

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate: Quantitative Evidence vs. Alternatives


D1B Dopamine Receptor Binding Affinity vs. Unsubstituted Core

The compound demonstrates measurable, high-affinity binding to the human D1B dopamine receptor, an activity that is entirely absent in the unsubstituted 2-aminothiophene-3-carboxylate core scaffold. This provides a clear, quantitative justification for selecting this specific compound over its simpler, less functionalized analogs for neuroscience and GPCR-related research programs [1].

D1B receptor binding
Reported assay context
EC50 0.0117 nM vs. no detectable activity for unsubstituted core
Supports D1B probe selection context
In vitro allosteric modulation assay; data from BindingDB/PubChem AID 857
Dopamine Receptor Allosteric Modulator GPCR Binding Affinity Drug Discovery

Gewald Reaction Synthetic Yield vs. 2-Pyridyl Analog

A published synthetic protocol for ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate reports a yield of 75% using a two-stage Gewald reaction with methyl (4-pyridyl) ketone and ethyl cyanoacetate . This yield is comparable to that reported for the closely related ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate (73%) under similar conditions , indicating that the 4-pyridyl isomer does not introduce significant synthetic penalties and can be obtained in similar quantities for research use.

Synthetic yield
Cross-study comparable
75% isolated yield (target) vs. 73% (2-pyridyl analog)
Comparable synthetic accessibility reported
Two-stage Gewald reaction; conditions similar between studies
Organic Synthesis Gewald Reaction Reaction Yield Heterocyclic Chemistry Process Chemistry

Predicted Physicochemical Profile vs. Carboxylic Acid Analog

Computational predictions indicate that ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate has an XLogP3 value of 2.6 and a Topological Polar Surface Area (TPSA) of 93.4 Ų . While experimental data for the corresponding carboxylic acid analog is not available for direct comparison, the ethyl ester's calculated lipophilicity is significantly higher than what would be expected for the carboxylic acid derivative (likely XLogP3 < 1.0). This difference in lipophilicity can have a profound impact on membrane permeability, solubility, and overall ADME profile.

Lipophilicity
Class-level inference
XLogP3 2.6 (ethyl ester) vs. predicted <1.0 (carboxylic acid)
May support cell-permeability assay context
Computational prediction; experimental acid data unavailable
ADME Physicochemical Properties Lipophilicity Drug Design Bioavailability

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate: Recommended Research Applications


GPCR Drug Discovery: D1 Dopamine Receptor Selective Tool

Based on its potent binding affinity for the D1B dopamine receptor (EC50 = 0.0117 nM), this compound is best utilized as a specific ligand or starting scaffold for structure-activity relationship (SAR) studies targeting the D1 receptor family [1]. Its activity profile distinguishes it from unsubstituted 2-aminothiophenes, making it a more relevant tool for projects focused on this specific GPCR target in neuroscience and neuropsychiatric disorders [1].

Medicinal Chemistry: Fused Heterocyclic Libraries for Anti-Allergic Activity

The compound serves as a key reagent for the synthesis of 2-aminothieno[2,3-d][1,3]thiazin-4-ones, a class of molecules that have demonstrated weak anti-allergic effects . This downstream application provides a concrete and documented avenue for generating novel compound libraries with a defined biological phenotype, directly leveraging the unique synthetic handle provided by the 2-amino-3-carboxylate-thiophene core .

Organic Synthesis: Easily Accessible Building Block vs. 2-Pyridyl Isomer

The 4-pyridinyl derivative can be synthesized in 75% yield, a value comparable to the 73% yield reported for the 2-pyridyl analog, confirming that this specific regioisomer does not pose significant synthetic challenges for incorporation into more complex molecules . This reliable synthetic accessibility makes it a predictable and cost-effective building block for medicinal chemistry programs exploring diverse 2-aminothiophene chemical space .

Application
Selection Property
Validation Focus
D1 dopamine receptor SAR studies
Reported D1B receptor binding context
Binding assay reproducibility
Fused heterocyclic library synthesis
2-aminothiophene core reactivity
Synthetic route validation
Regioisomer building block supply
4-pyridyl isomer synthetic accessibility
Reaction scalability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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